molecular formula C17H13N3O5S2 B5592297 [(4-{[(2-methyl-1,3-benzothiazol-6-yl)amino]carbonyl}-2-nitrophenyl)thio]acetic acid

[(4-{[(2-methyl-1,3-benzothiazol-6-yl)amino]carbonyl}-2-nitrophenyl)thio]acetic acid

Cat. No. B5592297
M. Wt: 403.4 g/mol
InChI Key: JDWOIOFLGMVOHX-UHFFFAOYSA-N
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Description

Benzothiazole derivatives are of significant interest in organic chemistry due to their diverse biological activities and applications in various fields, including medicinal chemistry and material science. The specific compound incorporates elements like benzothiazole, nitrophenyl, and acetic acid functionalities, suggesting its potential for unique chemical behaviors and applications.

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves condensation reactions, substitution reactions, and the introduction of functional groups under specific conditions. For instance, the synthesis of related compounds has been achieved through reactions involving amino benzo[b]thiophene derivatives with acetylenedicarboxylic acid esters, showcasing the versatility of synthetic approaches for these compounds (Görlitzer & Kramer, 2000).

Molecular Structure Analysis

Molecular structure analysis of benzothiazole derivatives, including X-ray diffraction and spectroscopic methods, reveals intricate details about the arrangement of atoms, molecular conformation, and intermolecular interactions. Such analyses provide insights into how structural features influence the compound's physical and chemical properties.

Chemical Reactions and Properties

Benzothiazole derivatives undergo various chemical reactions, including nitration, halogenation, and cyclization, which can significantly alter their chemical properties. For example, the nitration of benzo[b]thiophen derivatives has been explored under different conditions, leading to a variety of substitution products (Cooper & Scrowston, 1971). These reactions are crucial for functionalizing the molecules for specific applications.

properties

IUPAC Name

2-[4-[(2-methyl-1,3-benzothiazol-6-yl)carbamoyl]-2-nitrophenyl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O5S2/c1-9-18-12-4-3-11(7-15(12)27-9)19-17(23)10-2-5-14(26-8-16(21)22)13(6-10)20(24)25/h2-7H,8H2,1H3,(H,19,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWOIOFLGMVOHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC(=C(C=C3)SCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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